molecular formula C13H17BrO4 B13688181 Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13688181
M. Wt: 317.17 g/mol
InChI Key: CEDZEWODVADROB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure, featuring a bromine atom, an ethoxy group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality of the final product.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products:

    Oxidation: 3-(3-bromo-4-ethoxyphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • Ethyl 3-(4-bromo-3-ethoxyphenyl)-3-hydroxypropanoate
  • Ethyl 3-(3-chloro-4-ethoxyphenyl)-3-hydroxypropanoate
  • Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

Comparison: Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate is unique due to the specific positioning of the bromine and ethoxy groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, melting point, and biological activity.

Properties

Molecular Formula

C13H17BrO4

Molecular Weight

317.17 g/mol

IUPAC Name

ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H17BrO4/c1-3-17-12-6-5-9(7-10(12)14)11(15)8-13(16)18-4-2/h5-7,11,15H,3-4,8H2,1-2H3

InChI Key

CEDZEWODVADROB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)OCC)O)Br

Origin of Product

United States

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